molecular formula C11H10N2O B11907635 3-Amino-1-naphthamide

3-Amino-1-naphthamide

Cat. No.: B11907635
M. Wt: 186.21 g/mol
InChI Key: SLMABUGZQVTZDE-UHFFFAOYSA-N
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Description

3-Amino-1-naphthamide is an organic compound belonging to the naphthamide family. It is characterized by the presence of an amino group attached to the first position of the naphthalene ring and an amide group at the third position. This compound has garnered significant attention due to its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-naphthamide typically involves the reaction of 3-nitro-1-naphthamide with reducing agents. One common method is the reduction of 3-nitro-1-naphthamide using hydrogen gas in the presence of a palladium catalyst. This reaction is carried out under controlled conditions to ensure the selective reduction of the nitro group to an amino group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-naphthamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst is commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

3-Amino-1-naphthamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-naphthamide involves its interaction with specific molecular targets. For instance, as an inhibitor of monoamine oxidase, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters, which may have therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its dual functional groups (amino and amide), which confer unique reactivity and versatility in chemical synthesis. Its ability to act as a building block for diverse applications in chemistry, biology, and industry highlights its significance.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

3-aminonaphthalene-1-carboxamide

InChI

InChI=1S/C11H10N2O/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,12H2,(H2,13,14)

InChI Key

SLMABUGZQVTZDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C(=O)N)N

Origin of Product

United States

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